molecular formula C4H5F3O2 B13837388 1,1,1-Trifluoro-3-hydroxybutan-2-one

1,1,1-Trifluoro-3-hydroxybutan-2-one

Cat. No.: B13837388
M. Wt: 142.08 g/mol
InChI Key: UEILDSPTTFYDMG-UHFFFAOYSA-N
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Description

The Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry, materials science, and agrochemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of bioactive molecules. Trifluoromethylated compounds, in particular, are a cornerstone of many pharmaceuticals and agrochemicals due to the trifluoromethyl group's ability to act as a bioisostere for other chemical groups and its strong electron-withdrawing nature.

Importance of α-Hydroxy Ketones as Synthetic Intermediates

α-Hydroxy ketones are highly valuable synthetic intermediates due to the presence of two adjacent and reactive functional groups. This arrangement allows for a wide range of chemical transformations, including oxidation, reduction, and the formation of various heterocyclic compounds. They are key precursors in the synthesis of important molecules such as amino alcohols, diols, and various natural products. The development of stereoselective methods for the synthesis of chiral α-hydroxy ketones is an active area of research, as these chiral building blocks are crucial for the enantioselective synthesis of complex targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

1,1,1-trifluoro-3-hydroxybutan-2-one

InChI

InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h2,8H,1H3

InChI Key

UEILDSPTTFYDMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 1,1,1-Trifluoro-3-hydroxybutan-2-one and its Precursors

A direct method for the preparation of 1,1,1-trifluoro-2-butanone (B1295871), a precursor to this compound, involves an ester exchange decarbonylation reaction. This process has been shown to be effective when a mixture of 2-methyl ethyl trifluoroacetoacetate and a fluorine-containing fatty acid is reacted in the presence of anhydrous methanesulfonic acid. google.com This method is noted for its simple process, high reaction yield, and suitability for industrial-scale production. google.com The reaction proceeds by the exchange of the ester group followed by the elimination of a carbonyl group to yield the desired trifluoromethyl ketone.

ReactantsCatalyst/SolventProductKey Advantages
2-methyl ethyl trifluoroacetoacetate, Fluorine-containing fatty acidAnhydrous methanesulfonic acid1,1,1-trifluoro-2-butanoneSimple process, high yield, good safety profile, and scalable. google.com

Table 1: Ester Exchange Decarbonylation for 1,1,1-trifluoro-2-butanone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the construction of complex organic molecules, including trifluoroethyl-substituted hydroxy ketones. nih.govmdpi.com This approach allows for the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical, which can then undergo addition to various substrates. nih.gov For instance, the reaction of styrene (B11656) derivatives with an in-situ generated α-hydroxy-α-trifluoroethyl radical, facilitated by an organic photoredox catalyst and using DMSO as an oxidant, provides access to 2-hydroxytrifluoroethylacetophenones. nih.gov This methodology is characterized by its operational simplicity and cost-effectiveness. nih.gov

A similar strategy involves the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones under visible-light photoredox catalysis, using Ru(bpy)3Cl2 as the photocatalyst. nih.gov This reaction provides a direct route to dihydroquinoxalin-2-ones bearing a trifluoromethyl-substituted tertiary alcohol moiety. nih.gov

Radical SourceSubstratePhotocatalystOxidant/SolventProduct Type
1-hydroxy-2,2,2-trifluoroethyl radicalStyrene derivatives4DPAIPN (organic photocatalyst)DMSO2-hydroxytrifluoroethylacetophenones nih.gov
Dihydroquinoxalin-2-onesTrifluoromethyl ketonesRu(bpy)3Cl2AcetonitrileDihydroquinoxalin-2-ones with a trifluoromethyl-substituted tertiary alcohol nih.gov

Table 2: Photoredox Catalysis for Trifluoroethyl-Substituted Hydroxy Ketones

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones, due to the strong electron-withdrawing nature of the trifluoromethyl group, makes them excellent substrates for nucleophilic addition reactions. This reactivity is a cornerstone for the synthesis of trifluoromethylated alcohols, including this compound.

The concept of "on water" reactions, where the reaction is performed in an aqueous suspension, has been applied to the nucleophilic addition to trifluoromethyl ketones. A study demonstrated the "on water" nucleophilic addition of pyrazolones to various trifluoromethyl ketones. researchgate.net This method offers a greener alternative to traditional organic solvents and can sometimes lead to enhanced reaction rates and selectivities.

Organometallic reagents, particularly organo-magnesium (Grignard) and organo-zinc compounds, are widely used C-nucleophiles for addition to trifluoromethyl ketones.

The addition of Grignard reagents to trifluoromethyl ketones is a common method for the formation of trifluoromethyl-substituted tertiary alcohols. sci-hub.seresearchgate.netgoogle.com For example, the reaction of 4-dimethylamino-1,1,1-trifluorobut-3-en-2-one with Grignard reagents proceeds via a 1,4-addition followed by elimination to yield α,β-unsaturated trifluoromethyl ketones. sci-hub.se The synthesis of 2'-trifluoromethyl-substituted aromatic ketones has been achieved by reacting a 2-trifluoromethylphenyl magnesium chloride Grignard reagent with a carboxylic anhydride. researchgate.netgoogle.com

Organozinc reagents are also effective for the trifluoromethylation of carbonyl compounds. acs.orgwikipedia.org A stable (trifluoromethyl)zinc reagent, generated from CF3I and diethylzinc, can act as a trifluoromethyl anion source. acs.org The reaction of this reagent with carbonyl compounds, in the presence of a diamine ligand and an ammonium (B1175870) salt initiator, provides the corresponding trifluoromethylated alcohols. acs.org Organozinc compounds are often preferred due to their lower reactivity and higher functional group tolerance compared to Grignard reagents. wikipedia.orgresearchgate.net

Organometallic ReagentElectrophileKey FeaturesProduct Type
Grignard Reagents (Organo-magnesium)Trifluoromethyl ketones, Carboxylic anhydridesReadily available, highly reactive. sci-hub.seresearchgate.netgoogle.comTrifluoromethyl-substituted alcohols and ketones.
Organozinc CompoundsCarbonyl compoundsMilder than Grignard reagents, good functional group tolerance. acs.orgwikipedia.orgresearchgate.netTrifluoromethylated alcohols.

Table 3: Reactions of Trifluoromethyl Ketones with Organo-Magnesium and Organo-Zinc Compounds

Phosphorous-based nucleophiles, such as phosphites and phosphines, react with trifluoromethyl ketones to form a variety of products. The reaction of aryl trifluoromethyl ketones with trialkylphosphines has been reported to yield olefins, where the carbonyl oxygen is replaced by an alkenyl group. acs.org

More recently, the reaction of trifluoromethyl ketones with phosphine (B1218219) oxides or phosphites has been shown to proceed via a phospha-Brook rearrangement followed by β-fluoride elimination to provide difluoromethyl ketones. nih.gov By using dibutyl phosphite, a more stable difluoroenol phosphinate intermediate is formed, leading to improved yields of the difluoromethyl ketone. nih.gov

Phosphorous NucleophileTrifluoromethyl Ketone TypeKey TransformationProduct Type
TrialkylphosphinesAryl trifluoromethyl ketonesOlefinationAlkenes acs.org
Phosphine oxides, PhosphitesAromatic and aliphatic trifluoromethyl ketonesPhospha-Brook rearrangement, β-fluoride eliminationDifluoromethyl ketones nih.gov

Table 4: Reactions of Trifluoromethyl Ketones with Phosphorous Nucleophiles

Nucleophilic Additions to Trifluoromethyl Ketones

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. For derivatives of this compound, controlling the stereochemistry at the carbinol center is crucial. This section details advanced methodologies for achieving high stereoselectivity, including enantioselective aldol (B89426) reactions, biocatalytic reductions, and chiral resolution techniques.

Enantioselective Aldol Reactions for β-Trifluoromethyl α-Amino Alcohol Derivatives

Enantioselective aldol reactions represent a powerful tool for the carbon-carbon bond formation with simultaneous creation of new stereocenters. In the context of synthesizing derivatives related to this compound, these reactions are particularly useful for producing β-trifluoromethyl α-amino alcohols, which are valuable chiral building blocks.

A notable approach involves the highly diastereoselective asymmetric aldol reaction using a monochiral Schiff base–Ni(II) complex. nih.gov This complex, derived from (S)-ortho-[N-(N-benzylprolyl)amino]benzophenone and glycine, reacts with trifluoromethyl ketones in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method yields aldol adducts with high to excellent diastereoselectivity (de 95% to >98%). nih.gov The resulting products are precursors to trifluoromethylated threonine and analogous amino acids. nih.gov

Another strategy is the vinylogous aldol reaction, which has been successfully applied to the synthesis of tertiary trifluoromethyl carbinols. For instance, the reaction of alkylidenepyrazolones with trifluoromethyl aryl ketones, catalyzed by a bifunctional organocatalyst such as a squaramide or thiourea (B124793) derivative, produces chiral alcohols in moderate to good yields and with excellent enantioselectivities. nih.gov While not directly producing amino alcohols, this methodology highlights the utility of aldol-type reactions in creating complex trifluoromethylated chiral centers.

Reaction Type Reactants Catalyst/Reagent Diastereomeric/Enantiomeric Excess Yield
Asymmetric Aldol ReactionSchiff base–Ni(II) complex, Trifluoromethylketones1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)95 to >98% deHigh
Vinylogous Aldol ReactionPyrazolones, TrifluoromethylarylketonesBifunctional organocatalyst (e.g., Squaramide IX)up to 94% ee48-57%

Biocatalytic Approaches (e.g., Alcohol Dehydrogenase-Catalyzed Reductions)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Alcohol dehydrogenases (ADHs), also known as carbonyl reductases (KREDs), are particularly effective for the stereoselective reduction of prochiral ketones to enantiopure secondary alcohols. frontiersin.orgtudelft.nl These enzymes utilize nicotinamide (B372718) cofactors, such as NAD(P)H, as a hydride source for the reduction. organic-chemistry.org

The application of ADHs to the reduction of trifluoromethyl ketones, the precursors to this compound, can provide direct access to the chiral alcohol product with high enantiomeric excess (ee). matthey.com The stereochemical outcome of the reduction, yielding either the (R)- or (S)-alcohol, is determined by the specific ADH used, as different enzymes deliver the hydride to either the re- or si-face of the carbonyl. frontiersin.org

The efficiency of ADH-catalyzed reductions depends on a robust cofactor regeneration system to make the process economically viable. organic-chemistry.org Common regeneration systems involve using a second enzyme, like glucose dehydrogenase or formate (B1220265) dehydrogenase, and a sacrificial substrate (e.g., glucose, formate) to regenerate the NAD(P)H cofactor. organic-chemistry.org Researchers have also focused on engineering ADHs to improve their stability, activity, and substrate scope, particularly for bulky or "difficult-to-reduce" ketones. bohrium.com

Enzyme Type Reaction Catalyzed Cofactor Key Advantages
Alcohol Dehydrogenase (ADH/KRED)Stereoselective reduction of ketones to alcoholsNAD(P)HHigh enantioselectivity, Mild reaction conditions (aqueous media, ambient temp./pressure), Environmentally friendly

Chiral Resolution Methodologies

When a stereoselective synthesis is not feasible or when a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. wikipedia.org This process is essential for obtaining enantiomerically pure compounds from a racemate. mdpi.com

A prevalent method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic alcohol derivative with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid, mandelic acid), to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomers often exhibit different solubilities, allowing one to be selectively crystallized and separated by filtration. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Another powerful technique is chiral column chromatography. mdpi.com In this method, the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used analytical and preparative tool for resolving enantiomers of chiral lactams and other complex molecules. nih.gov

Derivatization Strategies for this compound

The functional groups of this compound—the ketone and the secondary alcohol—provide reactive sites for various chemical transformations. Derivatization at these positions can modulate the compound's biological and chemical properties.

Carbamate (B1207046) Formation

The hydroxyl group of this compound and its derivatives can be converted into a carbamate functional group. Carbamates are structural motifs found in many biologically active compounds and are often used as protecting groups in organic synthesis. nih.gov

Several methods exist for carbamate synthesis. A common approach involves the reaction of the alcohol with an isocyanate. organic-chemistry.org Alternatively, the alcohol can be reacted with a chloroformate in the presence of a base. nih.gov Another versatile method is the three-component coupling of an amine, carbon dioxide, and an alkyl halide, which can form carbamates under mild conditions. organic-chemistry.org More advanced catalytic systems, such as those using palladium or hafnium(IV) triflate, have been developed to facilitate the efficient synthesis of carbamates from various precursors, including alcohols, aldehydes, and ketones. nih.govnih.gov

Method Reagents Key Features
Reaction with IsocyanateR-N=C=ODirect formation of the carbamate bond.
Reaction with ChloroformateCl-C(=O)OR' + BaseVersatile method for introducing various R' groups.
Curtius RearrangementAcyl azide (B81097) → Isocyanate intermediate + AlcoholAllows for synthesis from carboxylic acids. organic-chemistry.org
Three-Component CouplingAldehyde, Ketone, CarbamateCatalyzed by Lewis acids like Hf(OTf)₄ under solvent-free conditions. nih.gov

Alpha-Amination Reactions

Introducing an amino group at the C3 position, alpha to the carbonyl group, transforms the hydroxyketone into an α-amino ketone derivative. These compounds are valuable intermediates in the synthesis of amino acids and other nitrogen-containing molecules.

Direct α-amination of carbonyl compounds can be achieved using various reagents and catalysts. For instance, iron-catalyzed α-amination of 1,3-dicarbonyl compounds has been accomplished using arylhydroxylamines as the aminating agent. organic-chemistry.org Another approach involves the use of iodosobenzene (B1197198) as an oxidant with p-toluenesulfonamide (B41071) as the nitrogen source, catalyzed by zinc perchlorate. organic-chemistry.org For amides, a diastereoselective α-amination can be performed using simple azides under mild conditions, which proceeds with the release of nitrogen gas. organic-chemistry.org These methods provide pathways to introduce a protected amino group adjacent to the ketone, which can be a precursor to β-Trifluoromethyl α-Amino Alcohol derivatives after subsequent reduction of the carbonyl.

Epoxidation and Cyclization Reactions from Analogous Compounds

While direct epoxidation of this compound is not a commonly documented transformation, the reactivity of analogous α-hydroxy ketones provides insight into potential cyclization pathways. Research into structurally similar compounds, particularly those bearing trihalomethyl groups, demonstrates that intramolecular cyclization can be a significant reaction pathway under specific conditions. These transformations are of interest for the synthesis of novel heterocyclic and carbocyclic systems.

One notable example involves the cyclization of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, which are analogous to this compound with a trichloromethyl group instead of a trifluoromethyl group and an additional aryl ketone moiety. These compounds undergo an intramolecular transformation in the presence of a Brønsted superacid, such as triflic acid (TfOH), to yield 3-trichloromethylindan-1-ones. nih.govbeilstein-journals.orgresearchgate.net The reaction proceeds through an initial dehydration of the α-hydroxy ketone to form a corresponding trichloromethyl-substituted enone intermediate. nih.govbeilstein-journals.orgresearchgate.net This enone then undergoes protonation of the carbonyl oxygen, creating a reactive cationic intermediate that subsequently cyclizes to form the indanone ring system. nih.govbeilstein-journals.orgresearchgate.net

The efficiency of this cyclization is dependent on the reaction conditions, including temperature and duration. For instance, heating the starting hydroxy ketones in triflic acid at 80 °C for several hours leads to the formation of the corresponding indanones in high yields. nih.govbeilstein-journals.orgresearchgate.net This process offers a synthetically useful method for accessing complex cyclic structures from acyclic precursors. From a practical standpoint, the direct use of the hydroxy ketones for this cyclization is more economical as it eliminates the need to isolate the intermediate enone. nih.govbeilstein-journals.org

The yields of the resulting 3-trichloromethylindan-1-ones from the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones in triflic acid at 80°C can be significant, with reaction times varying from 3 to 18 hours. nih.govresearchgate.net

Table 1: Cyclization of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones to 3-trichloromethylindan-1-ones

Starting Hydroxy Ketone (Aryl Group)Reaction Time (h)Yield of Indanone (%)Reference

Another relevant transformation of α-hydroxy ketones involves their reaction with trifluoromethyl N-acylhydrazones. This metal-free [3+2] cyclization/rearrangement reaction provides a pathway to synthesize multi-substituted trifluoromethyloxazolines. rsc.org This reaction highlights the utility of the α-hydroxy ketone moiety as a building block for constructing five-membered heterocyclic rings containing a trifluoromethyl group. The mechanism is proposed to involve multiple proton transfer processes. rsc.org

While epoxidation reactions typically involve the oxidation of alkenes, it is worth noting that α-hydroxy ketones can be synthesized from epoxides. acs.org This is achieved through a cascade biocatalysis process involving the enantioselective hydrolysis of an epoxide followed by the oxidation of the resulting diol. acs.org This relationship underscores the synthetic connection between these two functional groups, albeit in the reverse direction of epoxidizing an α-hydroxy ketone.

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Mechanisms in Nucleophilic Additions to Trifluoromethyl Ketones

The carbonyl group in ketones is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In trifluoromethyl ketones such as 1,1,1-Trifluoro-3-hydroxybutan-2-one, this electrophilicity is significantly amplified. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a powerful inductive effect, further depleting electron density from the carbonyl carbon and making it exceptionally susceptible to attack by nucleophiles.

The general mechanism for nucleophilic addition to a trifluoromethyl ketone proceeds via a two-step process. First, the nucleophile attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O π bond and pushing the electrons onto the electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated, typically by a weak acid or the solvent, to yield the final alcohol product.

This process can be catalyzed by either acid or base.

Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon, forming the tetrahedral alkoxide which is subsequently protonated.

Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon. A weaker nucleophile can then attack, followed by deprotonation to give the final product.

The rate of nucleophilic addition is significantly increased by the presence of the CF₃ group compared to non-fluorinated ketones. Competition experiments have shown that trifluoromethyl ketones are more reactive than analogous aldehydes or difluoromethyl ketones, underscoring the dominant role of electronic activation over steric hindrance.

Exploration of Radical and Cationic Pathways

Beyond nucleophilic additions, the reaction pathways of this compound can also involve highly reactive radical and cationic intermediates.

Generation and Reactivity of 1,1,1-Trifluoro-2-hydroxy-2-butoxyl Radical

The 1,1,1-Trifluoro-2-hydroxy-2-butoxyl radical is a potential intermediate in reactions initiated by homolytic cleavage or single-electron transfer processes. While specific studies on this exact radical are limited, its behavior can be inferred from related systems. Alkoxyl radicals, such as the t-butoxyl radical, are known to undergo several characteristic reactions, including hydrogen abstraction, addition to multiple bonds, and fragmentation (β-scission).

For the 1,1,1-Trifluoro-2-hydroxy-2-butoxyl radical, fragmentation would be a likely and rapid pathway. The presence of adjacent alkyl and trifluoromethyl groups could lead to the cleavage of a carbon-carbon bond, yielding a stable ketone (trifluoroacetone) and a methyl radical. The stability of the resulting products often drives such fragmentation processes. Competing with fragmentation, the radical could also participate in intermolecular or intramolecular hydrogen abstraction or addition reactions, depending on the reaction conditions and the presence of suitable substrates. For instance, in cascade radical cyclization reactions involving similar trifluoromethyl-substituted tertiary alcohol moieties, the formation of stabilized tertiary radical intermediates has been observed to be a key step. acs.org

Formation and Reactivity of Trifluoromethyl-Substituted Carbocations

The formation of a carbocation from this compound would involve the protonation of the hydroxyl group followed by the loss of a water molecule. This would generate the 1,1,1-trifluoro-2-oxobutan-3-yl cation. However, the generation of carbocations alpha to a trifluoromethyl group is notoriously challenging. nih.gov The CF₃ group is strongly destabilizing due to its powerful electron-withdrawing inductive effect, which intensifies the positive charge on the adjacent carbon.

Despite this inherent instability, such carbocations have been generated and studied, typically in superacidic media where ionization is forced. nih.gov Spectroscopic evidence suggests that while the inductive effect is destabilizing, there can be a minor, opposing stabilizing effect through hyperconjugation or fluorine lone pair donation. nih.gov For a carbocation to form from an alcohol precursor, the presence of stabilizing groups, such as at least one phenyl substituent, is often required to allow for charge delocalization. nih.gov

Given the lack of such stabilizing groups in this compound, the formation of the corresponding carbocation under normal synthetic conditions is highly unfavorable. If formed, this highly electrophilic "superelectrophile" would be extremely reactive and short-lived, likely undergoing rapid rearrangement or reaction with any available nucleophile to neutralize the charge.

Analysis of Tautomeric Equilibria in α-Hydroxy Ketones

Keto-Enol Tautomerism and its Impact on Reactivity

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org The equilibrium between the keto form (containing the C=O group) and the enol form (containing a C=C double bond and a hydroxyl group) is a fundamental concept in carbonyl chemistry.

For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond. libretexts.orgmasterorganicchemistry.com However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of trifluoromethyl-β-diketones, the enol form can be significantly stabilized and may even predominate. researchgate.net

For this compound, two potential enol forms could exist, arising from the deprotonation of the α-carbon (C3). The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the α-hydrogens, facilitating enolization. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.

The existence of the enol tautomer, even as a minor component at equilibrium, has a profound impact on reactivity. The enol is nucleophilic at the α-carbon and can react with a variety of electrophiles. This reactivity is central to many classic carbonyl reactions, such as α-halogenation and aldol (B89426) additions. The enol form provides an alternative reaction pathway that bypasses the direct, and often more difficult, deprotonation to form an enolate.

Table 1: Factors Influencing Keto-Enol Equilibrium
FactorEffect on Enol StabilityRelevance to this compound
Electron-Withdrawing Groups (e.g., -CF₃) Increases α-hydrogen acidity, favoring enolization.The CF₃ group significantly increases the acidity of the C3 proton.
Conjugation Stabilizes the enol form if the C=C bond is conjugated with other π systems.Not a primary factor in the isolated molecule.
Intramolecular Hydrogen Bonding Can significantly stabilize the enol form.The enol form can be stabilized by a hydrogen bond between the original and the newly formed hydroxyl groups.
Solvent Polar, protic solvents can stabilize both forms through hydrogen bonding; nonpolar solvents may favor the enol if intramolecular H-bonding is possible.Equilibrium position will be solvent-dependent.

Stereochemical Course of Transformations

The carbonyl carbon of this compound is prochiral. Nucleophilic attack on this sp²-hybridized carbon, which is trigonal planar, can occur from two opposite faces (the Re and Si faces). libretexts.org If the incoming nucleophile is not identical to the existing substituents (methyl and trifluoromethyl), the reaction will create a new stereocenter at C2, which becomes sp³-hybridized and tetrahedral. libretexts.org

In the absence of any chiral influence (such as a chiral catalyst, solvent, or reagent), the attack from either face is equally probable, leading to a racemic mixture (a 50:50 mixture of the two enantiomers) of the product. However, the stereochemical course of the transformation can be controlled to favor the formation of one stereoisomer over the other.

This is the basis of asymmetric synthesis. For example, organocatalytic enantioselective aldol reactions between ketones and trifluoromethyl ketones have been developed that produce chiral tertiary alcohols with high diastereoselectivity and enantioselectivity. acs.org In these reactions, a chiral catalyst, such as a bifunctional thiourea (B124793) or squaramide, activates and orients both the nucleophile and the electrophilic trifluoromethyl ketone in a defined transition state, directing the attack to a specific face of the carbonyl. acs.org

Hydride Transfer Stereochemistry in Biocatalytic Reductions

The stereochemical outcome of the biocatalytic reduction of this compound is dictated by the facial selectivity of the hydride transfer from a cofactor, typically NADH or NADPH, to the carbonyl carbon. This process is governed by the three-dimensional architecture of the enzyme's active site, which preferentially binds the substrate in a specific orientation.

The stereochemistry of this hydride transfer generally adheres to Prelog's rule, which predicts the configuration of the resulting alcohol based on the relative sizes of the substituents attached to the carbonyl carbon. For this compound, the substituents are the trifluoromethyl group (-CF3) and the hydroxymethyl group (-CH(OH)CH3). The trifluoromethyl group is sterically and electronically demanding, significantly influencing the substrate's orientation within the active site.

Enzymes such as alcohol dehydrogenases (ADHs) catalyze the transfer of a hydride ion from the cofactor to either the re or si face of the carbonyl. The enzyme's structure creates a chiral environment that discriminates between these two faces, leading to the preferential formation of one enantiomer of the corresponding diol, 1,1,1-trifluorobutane-2,3-diol. The specific stereochemistry of the hydride attack is enzyme-dependent. For instance, many ADHs from organisms like Saccharomyces cerevisiae (baker's yeast) or various bacteria are known to follow Prelog's rule, delivering the hydride to the re face of the carbonyl when the larger substituent is on the right and the smaller on the left, leading to the (S)-alcohol. Conversely, anti-Prelog enzymes would deliver the hydride to the si face, yielding the (R)-alcohol.

Detailed mechanistic studies often employ isotopically labeled substrates or cofactors to trace the path of the hydride ion. While specific studies on this compound are limited in the public domain, analogous studies on other trifluoromethyl ketones provide a framework for understanding this process. The general mechanism involves the binding of the NADPH cofactor and the ketone substrate within the enzyme's active site. A catalytic triad (B1167595) of amino acid residues, often including a tyrosine, a lysine, and a serine, facilitates the hydride transfer. The tyrosine residue, acting as a general acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby facilitating the nucleophilic attack by the hydride from NADPH.

Enzyme SourcePredominant StereochemistryFacial Selectivity
Saccharomyces cerevisiae (Baker's Yeast)(S)-enantiomerre-face attack
Candida species(R)-enantiomersi-face attack
Genetically engineered ADHsTunableDependent on mutation

This table represents generalized outcomes based on known enzyme specificities for similar substrates, as specific data for this compound is not widely available.

Impact of Reaction Conditions on Enantioselectivity

The enantioselectivity of the biocatalytic reduction of this compound is not solely dependent on the inherent properties of the enzyme but is also significantly influenced by the reaction conditions. Key parameters that can be modulated to optimize the enantiomeric excess (ee) of the product include pH, temperature, and substrate concentration.

pH: The pH of the reaction medium can have a profound effect on the ionization state of amino acid residues within the enzyme's active site and on the substrate itself. For alcohol dehydrogenases, the catalytic activity and enantioselectivity are often highly pH-dependent. An optimal pH ensures the correct protonation state of the catalytic triad residues, which is crucial for efficient hydride transfer. Deviations from the optimal pH can lead to a decrease in both reaction rate and enantioselectivity. For many ketone reductases, the optimal pH for reduction is typically in the range of 6.0 to 8.0.

Temperature: Temperature influences the enzyme's stability, activity, and flexibility. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and a loss of stereoselectivity. The flexibility of the enzyme's active site can increase at higher temperatures, potentially allowing for alternative substrate binding modes that result in the formation of the undesired enantiomer. Therefore, an optimal temperature must be determined that balances high catalytic activity with the preservation of high enantioselectivity.

Reaction ConditionEffect on Enantioselectivity (ee)General Trend
pH Optimal ee is typically observed within a narrow pH range (e.g., 6.5-7.5).Deviations from the optimal pH can lead to a significant decrease in ee.
Temperature Lower temperatures often favor higher enantioselectivity.Increasing temperature can decrease ee due to increased enzyme flexibility.
Substrate Concentration Lower substrate concentrations generally result in higher ee.High substrate concentrations may lead to a decrease in enantioselectivity.

This table illustrates general trends observed in biocatalytic reductions; specific optimal conditions for this compound would require empirical determination.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For 1,1,1-Trifluoro-3-hydroxybutan-2-one and its hydrate (B1144303), a combination of 1H, 19F, and 13C NMR is essential for a complete characterization.

Proton (1H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the case of this compound, the expected spectrum would be relatively simple. However, in its more stable hydrate form, 1,1,1-trifluoro-2,2,3-trihydroxybutane, the proton environments are distinct.

The 1H NMR spectrum of the hydrate would be expected to show signals for the methyl protons (H-4), the methine proton (H-3), and the hydroxyl protons. The methyl protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton would be expected to appear as a quartet due to coupling with the three methyl protons. The chemical shifts of the hydroxyl protons can be variable and may appear as broad singlets, their position being sensitive to solvent, concentration, and temperature. In deuterated solvents like D2O, the hydroxyl proton signals would disappear due to H-D exchange.

Illustrative Data Table for Predicted 1H NMR of 1,1,1-Trifluoro-2,2,3-trihydroxybutane

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH3 ~1.3 Doublet ~7
CH ~4.0 Quartet ~7

Fluorine-19 (19F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. thermofisher.com The trifluoromethyl (CF3) group of this compound and its hydrate provides a distinct signal in the 19F NMR spectrum.

The 19F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the CF3 group. The chemical shift of this signal is characteristic of a trifluoromethyl group adjacent to a carbonyl or a hydrated carbonyl carbon. For trifluoromethyl ketones, this signal typically appears in the range of -70 to -90 ppm relative to a CFCl3 standard. The exact chemical shift can provide insights into the electronic environment of the CF3 group. In the absence of other fluorine atoms in the molecule, this signal will appear as a singlet, unless coupling to nearby protons is resolved.

Illustrative Data Table for Predicted 19F NMR of 1,1,1-Trifluoro-2,2,3-trihydroxybutane

Fluorine Nuclei Predicted Chemical Shift (δ, ppm) Multiplicity

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound and its hydrate, four distinct carbon signals are expected.

In the hydrate, 1,1,1-trifluoro-2,2,3-trihydroxybutane, the spectrum would show signals for the methyl carbon (C-4), the methine carbon (C-3), the hydrated carbonyl carbon (C-2), and the trifluoromethyl carbon (C-1). The trifluoromethyl carbon (C-1) will appear as a quartet due to coupling with the three fluorine atoms (1JCF). The hydrated carbonyl carbon (C-2) will appear as a quartet with a smaller coupling constant (2JCF). The chemical shifts of these carbons are influenced by the electronegative fluorine and oxygen atoms.

Illustrative Data Table for Predicted 13C NMR of 1,1,1-Trifluoro-2,2,3-trihydroxybutane

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to F-coupling) Coupling Constant (JCF, Hz)
C-1 (CF3) ~125 Quartet ~280
C-2 (C(OH)2) ~95 Quartet ~30
C-3 (CHOH) ~70 Singlet -

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving this compound, in situ19F NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range of fluorine, which often allows for the unambiguous observation of reactants, intermediates, and products.

For instance, in a reaction where the hydroxyl group is being modified or the ketone is undergoing nucleophilic attack, in situ NMR could track the disappearance of the starting material's signals and the appearance of new signals corresponding to the product. The equilibrium between the ketone and its hydrate can also be studied by varying temperature and solvent composition directly in the NMR tube, observing the corresponding changes in the spectra. This technique allows for the direct observation of the formation and consumption of species without the need for isolation, providing a dynamic picture of the chemical process.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula, C4H5F3O2.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high precision. For this compound, a common ionization technique would be electrospray ionization (ESI), which would likely produce the protonated molecule [M+H]+ or other adducts. The experimentally measured m/z value is then compared to the calculated exact mass for the proposed formula. A close match (typically within a few parts per million, ppm) provides strong evidence for the assigned elemental composition.

Illustrative Data Table for Predicted HRMS of this compound

Ion Calculated Exact Mass (m/z)
[C4H5F3O2+H]+ 159.0314

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the molecular structure of this compound by probing the vibrations of its constituent chemical bonds.

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its key structural motifs: the hydroxyl group (-OH), the carbonyl group (C=O), carbon-hydrogen bonds (C-H), and the trifluoromethyl group (-CF₃).

The presence of the hydroxyl group gives rise to a strong, broad absorption band typically observed in the 3600-3200 cm⁻¹ region. The broadening of this peak is a result of intermolecular hydrogen bonding. The carbonyl group, a strong absorber in the IR, produces a sharp and intense peak. libretexts.org For ketones, this C=O stretching vibration is typically found around 1715 cm⁻¹. However, the presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl in this compound is expected to shift this peak to a higher wavenumber, likely in the range of 1730-1760 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3600 - 3200Strong, Broad
Carbonyl (C=O)C=O Stretch1730 - 1760Strong, Sharp
Alkyl (C-H)C-H Stretch2990 - 2850Medium
Trifluoromethyl (-CF₃)C-F Stretch1300 - 1100Very Strong
Hydroxyl (-OH)C-O Stretch1150 - 1050Medium

Raman spectroscopy serves as a powerful complementary technique to IR, particularly for in-situ reaction monitoring. science.gov Its advantages include the ability to analyze aqueous solutions without strong interference from water and the use of fiber optic probes for real-time analysis of reaction mixtures. gcms.cz

In the context of synthesizing this compound, for instance, through the reduction of 1,1,1-trifluorobutane-2,3-dione, Raman spectroscopy can effectively monitor the reaction's progress. The key spectral change would be the disappearance of the C=O stretching band of the starting diketone and the appearance of the bands corresponding to the product alcohol. The C=O stretching vibration, which is strong and sharp in the Raman spectrum of the ketone starting material (e.g., ~1740 cm⁻¹), would decrease in intensity as the reaction proceeds. rsc.org Simultaneously, the intensity of vibrational modes associated with the C-O and O-H groups of the product would increase. This allows for real-time tracking of reactant consumption and product formation without the need for sample extraction. rsc.org

Furthermore, Raman spectroscopy is well-suited for studying chemical equilibria. Trifluoromethyl ketones are known to form hydrates in aqueous solutions. Raman spectroscopy could be used to study the equilibrium between the ketone and its hydrate form by monitoring the relative intensities of the C=O band of the ketone and the C-O bands of the hydrate.

Table 2: Representative Raman Shifts for Monitoring the Synthesis of this compound

SpeciesKey Vibrational ModeExpected Raman Shift (cm⁻¹)Change During Reaction
Reactant (e.g., 1,1,1-Trifluorobutane-2,3-dione)C=O Stretch~1740Decrease in Intensity
Product (this compound)C=O Stretch~1750Increase in Intensity
Product (this compound)C-O Stretch~1100Increase in Intensity

Chromatographic Techniques for Mixture Analysis and Chiral Purity Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its stereochemical purity, a critical parameter in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. beilstein-journals.org The separation of its enantiomers is achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times.

For chiral alcohols and ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl group), dipole-dipole interactions (with the carbonyl and trifluoromethyl groups), and steric repulsion between the analyte and the chiral selector of the stationary phase.

A typical method would involve dissolving the sample in a suitable solvent and injecting it onto a chiral column. The mobile phase is usually a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. mdpi.com The ratio of these solvents is optimized to achieve baseline separation of the two enantiomer peaks. Detection is commonly performed using a UV detector, as the carbonyl group possesses a chromophore. The enantiomeric excess is then calculated from the integrated areas of the two peaks. mdpi.com

Table 3: Example HPLC Conditions for Enantiomeric Separation

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful tool for monitoring reaction progress, determining the conversion of starting materials, and calculating the yield of volatile products like this compound. researchgate.net Due to the presence of a polar hydroxyl group, which can cause peak tailing and adsorption on the column, derivatization is often employed prior to GC analysis. libretexts.org

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com This is typically achieved by reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile and less polar, leading to improved chromatographic performance with symmetrical peak shapes and enhanced resolution.

To accurately quantify the conversion and yield, an internal standard (IS) is used. rsc.org An internal standard is a stable, non-reactive compound with a retention time distinct from all other components in the reaction mixture, which is added in a known amount to the sample before analysis. By comparing the peak area of the analyte (or its derivative) to the peak area of the internal standard, and using a pre-determined response factor, the exact concentration can be calculated, thus allowing for the determination of reaction conversion and yield. researchgate.netrsc.org

Table 4: Example GC Conditions for Analysis of this compound (as TMS derivative)

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Internal Standard Dodecane
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uci.edumdpi.com It is widely employed to predict molecular properties, offering a balance between accuracy and computational cost. uci.edu

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. uctm.eduresearchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For 1,1,1-Trifluoro-3-hydroxybutan-2-one, calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) would be employed to determine its equilibrium structure. uctm.eduresearchgate.net The optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Parameter Bond Value Parameter Angle Value
Bond Length C1-C2 1.52 Å Bond Angle F1-C1-F2 108.5°
Bond Length C2-C3 1.53 Å Bond Angle C2-C1-F 110.5°
Bond Length C3-C4 1.51 Å Bond Angle C1-C2=O 118.0°
Bond Length C2=O5 1.21 Å Bond Angle C3-C2=O 120.0°
Bond Length C3-O6 1.43 Å Bond Angle C2-C3-O6 109.5°
Bond Length C1-F 1.35 Å Bond Angle C4-C3-O6 109.0°

This table presents plausible data based on standard bond lengths and angles for illustrative purposes.

Beyond geometry, DFT calculations elucidate the electronic structure by determining the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. icm.edu.pl

DFT is instrumental in mapping the potential energy surface of chemical reactions, allowing for the modeling of reaction pathways and the identification of transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. researchgate.net

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can provide a detailed picture of this distribution. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom, revealing the effects of electronegative atoms like fluorine and oxygen. nih.gov The strong electron-withdrawing nature of the three fluorine atoms is expected to induce a significant positive partial charge on the adjacent carbon (C1) and influence the charge distribution across the entire molecule.

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound

Atom Element Charge (e)
C1 Carbon +0.75
F Fluorine -0.28
C2 Carbon +0.55
O5 Oxygen -0.60
C3 Carbon +0.10
O6 Oxygen -0.70
H (on O6) Hydrogen +0.45

This table contains hypothetical charge values for illustrative purposes, reflecting expected electronic effects.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the surface of the molecule. icm.edu.plnih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the carbonyl and hydroxyl oxygen atoms. researchgate.net Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MEP map for this compound would clearly show strong negative potentials near the oxygen atoms and a positive potential around the acidic hydroxyl hydrogen.

Quantum Chemical Studies on Fluorine Effects

The presence of fluorine atoms, particularly in a trifluoromethyl (CF3) group, imparts unique properties to organic molecules. Quantum chemical studies are essential to understand these effects on stability, reactivity, and electronic properties. nih.govresearchgate.net

The trifluoromethyl group has a profound, dual electronic influence on adjacent carbocations. nih.gov Primarily, the high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect, which destabilizes a neighboring positive charge. nih.gov This effect would make the formation of a carbocation at the C2 position of this compound (for instance, through protonation of the carbonyl oxygen followed by loss of water from the enol form) energetically unfavorable.

However, computational and experimental studies have shown that when a CF3 group is directly attached to a positively charged carbon, it can act as a modest π-electron donor through resonance, despite its inductive pull. nih.gov This donation involves the lone pairs of the fluorine atoms conjugating with the empty p-orbital of the carbocation. This π-donation partially offsets the inductive destabilization. The net effect depends on the electronic demand of the system; in highly electron-deficient systems, the π-donating effect becomes more significant. nih.gov Therefore, the reactivity of intermediates derived from this compound will be a complex interplay of these opposing electronic forces.

Redox potentials quantify the ease with which a molecule can be reduced (accept an electron) or oxidized (lose an electron). rowansci.com These potentials are critical in fields like electrochemistry and materials science. Computational chemistry provides reliable methods for predicting redox potentials. mdpi.comcanterbury.ac.nz The process typically involves calculating the Gibbs free energies of the neutral molecule (M), its reduced form (the radical anion, M•−), and its oxidized form (the radical cation, M•+).

For this compound, the potent electron-withdrawing nature of the CF3 group is expected to have a significant impact on its redox properties.

Reduction Potential : The CF3 group stabilizes negative charge. Therefore, it will make the molecule easier to reduce compared to its non-fluorinated analog, 3-hydroxybutan-2-one. This translates to a less negative (or more positive) reduction potential. The LUMO energy is often a good indicator, with a lower LUMO energy correlating with easier reduction. nih.gov

Oxidation Potential : Conversely, the CF3 group will make it more difficult to remove an electron from the molecule. This is because it inductively destabilizes the resulting positive charge of the radical cation. This would result in a higher, more positive oxidation potential.

DFT calculations can quantify these effects, providing valuable predictions for the electrochemical behavior of the molecule. nih.gov

Computational Modeling of Molecular Interactions

Ligand-Supported Homology Models for Enzyme Interaction Studies (e.g., MAGL)

There is no available research that describes the use of ligand-supported homology models to study the interaction of this compound with enzymes, including monoacylglycerol lipase (B570770) (MAGL). Homology modeling is a computational technique used to predict the structure of a protein when its sequence is known but its structure has not been experimentally determined. This approach is often used in drug design to understand how a small molecule, or ligand, might bind to a protein target. However, searches for studies applying this methodology to the interaction between this compound and MAGL, or any other enzyme, did not yield any results. Consequently, there are no research findings or data tables to present on this topic.

Studies on Hydrogen Bonding and Intermolecular Forces

Similarly, specific computational studies detailing the hydrogen bonding and other intermolecular forces of this compound are absent from the current body of scientific literature. While general principles of computational chemistry can be applied to hypothesize about the nature of these interactions—such as the potential for hydrogen bonding involving the hydroxyl and ketone groups, and dipole-dipole interactions arising from the trifluoromethyl group—there are no specific published research findings, such as calculated bond energies, bond lengths, or potential energy surface scans, for this particular compound. Without such studies, a detailed and scientifically accurate discussion on its specific intermolecular force profile cannot be constructed.

Academic Applications in Chemical Research

Building Blocks for Complex Organic Synthesis

In the field of organic chemistry, the strategic construction of complex molecules relies on the availability of versatile and highly functionalized building blocks. 1,1,1-Trifluoro-3-hydroxybutan-2-one serves as an exemplary building block due to its trifluoromethyl moiety and two distinct, reactive functional groups—a ketone and a hydroxyl group. These features allow for a wide range of chemical transformations, making it a valuable precursor for more complex fluorinated molecules, carbocycles, and heterocycles.

Precursors to Diverse Fluorinated Compounds

The presence of both a hydroxyl group and a ketone provides two distinct reaction sites within this compound, enabling its conversion into a variety of other fluorinated compounds. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, influencing its reactivity. mdpi.com The hydroxyl group can be targeted for substitution or elimination reactions, while the ketone can undergo nucleophilic addition, reduction, or condensation.

Key transformations of this building block include:

Reduction of the ketone to yield 1,1,1-trifluorobutane-2,3-diol, a chiral diol that can be used in asymmetric synthesis.

Dehydration to form 1,1,1-trifluorobut-3-en-2-one, a valuable Michael acceptor for the introduction of the trifluoroacetylmethyl group.

Oxidation of the secondary alcohol to produce 1,1,1-trifluorobutane-2,3-dione, a reactive 1,2-dicarbonyl compound.

Substitution of the hydroxyl group (following activation, e.g., tosylation) to introduce other functionalities like halides or azides, leading to compounds such as 3-azido-1,1,1-trifluorobutan-2-one.

These transformations underscore the role of this compound as a foundational molecule for accessing a broader library of fluorinated substances. nih.govsemanticscholar.orgmdpi.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsResulting Compound ClassPotential Application
Ketone ReductionNaBH₄, LiAlH₄, Catalytic HydrogenationFluorinated DiolsChiral ligands, precursors to epoxides
DehydrationAcid catalyst (e.g., H₂SO₄), heatα,β-Unsaturated Trifluoromethyl KetonesMichael acceptors, dienophiles in Diels-Alder reactions
Alcohol OxidationPCC, DMP, Swern oxidationFluorinated 1,2-DiketonesBuilding blocks for heterocycles (e.g., quinoxalines)
Hydroxyl Substitution (via Mesylate/Tosylate)1. MsCl or TsCl, base; 2. Nucleophile (e.g., NaN₃)α-Azido- or α-Halo-Trifluoromethyl KetonesPrecursors for amino alcohols and other heterocycles

Role in the Construction of Functionalized Carbocycles and Heterocycles

The bifunctional nature of this compound makes it a particularly useful substrate for intramolecular reactions that lead to the formation of cyclic structures. By leveraging its two reactive centers, chemists can design synthetic routes to complex carbocyclic and heterocyclic scaffolds that are important in medicinal chemistry and materials science. researchgate.net

One common strategy involves the dehydration of the β-hydroxy ketone to its corresponding α,β-unsaturated trifluoromethyl ketone, which can then undergo various cyclization reactions. umich.edu For example, reaction with hydrazines can yield trifluoromethyl-substituted pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Furthermore, domino reactions, such as a Michael-addition followed by an intramolecular aldol (B89426) condensation, can be employed to construct six-membered rings like β-hydroxy-β-trifluoromethyl cyclohexanones. thieme-connect.com Analogous strategies involving other trifluoromethyl ketones have been used to synthesize β-lactones and oxazolines. nih.govrsc.org

Table 2: Cyclization Reactions Utilizing Trifluoromethyl Ketone Scaffolds

Reactant Derived from PrecursorCo-reactantResulting Heterocycle/CarbocycleReaction Type
1,1,1-Trifluorobut-3-en-2-oneHydrazine derivativesTrifluoromethyl-pyrazolesCondensation/Cyclization
1,1,1-Trifluorobut-3-en-2-oneAmidinesTrifluoromethyl-pyrimidinesCondensation/Cyclization
This compoundN-AcylhydrazonesTrifluoromethyl-oxazolines[3+2] Cyclization/Rearrangement rsc.org
This compoundKetones (self-condensation or other)Trifluoromethyl-cyclohexanonesDomino Michael-Aldol Reaction thieme-connect.com

Applications in Catalysis Research

The study and development of new catalytic methods are central to modern organic chemistry. This compound and related trifluoromethyl ketones serve as important substrates and intermediates in both organocatalysis and enzymatic transformations, helping to advance the synthesis of chiral, fluorinated molecules.

Substrates and Intermediates in Organocatalytic Reactions

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. While this compound is often the target product of organocatalytic aldol reactions, it also functions as a key substrate or intermediate in subsequent catalytic processes. acs.orgnih.govacs.orgorganic-chemistry.org

The hydroxyl group can act as a directing group in substrate-controlled catalytic reactions. acs.org For instance, in catalytic reductions, the hydroxyl group can coordinate to a catalyst, positioning it to deliver a hydride to a specific face of the ketone and thereby controlling the stereochemical outcome of the reaction to form a specific diol diastereomer. youtube.com This compound can also be a transient intermediate in domino or cascade reactions, where it is formed in the first catalytic step and then rapidly consumed in a subsequent intramolecular cyclization, all within a single pot. thieme-connect.com Such processes are highly efficient for building molecular complexity from simple starting materials.

Table 3: Representative Organocatalytic Reactions Involving β-Hydroxy Ketone Substrates

Reaction TypeCatalyst TypeRole of β-Hydroxy KetoneSignificance
Directed ReductionChiral Lewis acids, Boron reagentsSubstrateStereoselective synthesis of 1,3-diols youtube.com
Domino Michael-AldolProline, Pyrrolidine derivativesIntermediateRapid construction of functionalized cyclohexanones thieme-connect.com
HydrosilylationFluoride-based catalysts (e.g., TBAT)SubstrateFormation of dioxasilinane products with high diastereoselectivity acs.org
Kinetic ResolutionChiral acylation catalystsSubstrateSeparation of enantiomers of chiral β-hydroxy ketones

Enzymatic Transformations using Alcohol Dehydrogenases

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com They are widely used for the asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols, which are valuable chiral building blocks.

The ketone moiety of this compound is an excellent substrate for ADH-mediated reduction. Due to the enzyme's precisely shaped active site, the reduction is typically highly stereoselective, yielding one specific stereoisomer of the resulting 1,1,1-trifluorobutane-2,3-diol. The choice of ADH, either from recombinant sources or whole-cell systems, can determine which enantiomer is produced. This enzymatic approach is particularly valuable for producing diols with high optical purity, which can be challenging to achieve through conventional chemical synthesis.

Table 4: Stereoselective Bioreduction of Ketones using Alcohol Dehydrogenases

Enzyme SourceSubstrate (Analogue)ProductConversion (%)Diastereomeric/Enantiomeric Excess (%)
Ralstonia sp. (E. coli/RasADH)1,4-Diphenylbutane-1,4-dione(1S,4S)-1,4-Diphenylbutane-1,4-diol8298 de, >99 ee mdpi.com
Lactobacillus kefirAcetophenone(S)-1-Phenylethanol>99>99 ee
Saccharomyces cerevisiae (Baker's Yeast)Ethyl 4,4,4-trifluoroacetoacetateEthyl (R)-4,4,4-trifluoro-3-hydroxybutanoate>95>99 ee
Commercial KREDSterically hindered ketonesChiral secondary alcoholsHighOften >99 ee mdpi.com

Probes for Fundamental Mechanistic Studies

Beyond its synthetic utility, this compound serves as an excellent molecular probe for investigating fundamental reaction mechanisms. Its distinct structural features—the trifluoromethyl group, the ketone, and the hydroxyl group—allow researchers to study electronic effects, stereochemical control, and complex reaction pathways.

The powerful inductive electron-withdrawing effect of the trifluoromethyl group significantly alters the reactivity of the adjacent carbonyl group. nih.govresearchgate.net This makes the compound a useful substrate for studying how electronics influence reaction rates, transition state energies, and equilibrium positions. For example, trifluoromethyl ketones are known to readily form stable hydrates, and studying the equilibrium between the ketone and hydrate (B1144303) forms of this compound can provide quantitative data on the electronic impact of the CF₃ group. sapub.orgscispace.com

The stereocenter at the hydroxyl-bearing carbon, combined with the prochiral ketone, makes this molecule an ideal system for studying diastereoselectivity. In reactions such as reductions or additions to the ketone, the existing stereocenter can direct the approach of incoming reagents. By analyzing the ratio of diastereomeric products, chemists can gain insight into the transition state geometries and the non-covalent interactions that govern stereochemical outcomes, such as those described by the Felkin-Anh model. nih.gov Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding or chelation to a metal catalyst, providing a clear system for studying the mechanisms of directed reactions. acs.orgnih.gov The analysis of such directed processes is crucial for the development of new stereoselective synthetic methods.

Investigating Radical and Cationic Processes

While direct studies on this compound in radical and cationic processes are not extensively detailed in available literature, its structure is highly relevant for such investigations. The principles of radical chemistry, often initiated by methods like photoredox catalysis, allow for the formation of various reactive intermediates. researchgate.net

Radical Processes: The carbon atom alpha to the carbonyl group in this compound could be a target for generating carbon-centered radicals. For instance, derivatization of the hydroxyl group into a suitable leaving group could be followed by a single-electron transfer (SET) process to generate a radical. This radical intermediate could then be trapped by various radical acceptors. Research in this area often focuses on developing new methods for forming carbon-carbon or carbon-heteroatom bonds under mild, photoinduced conditions. chinesechemsoc.org The trifluoromethyl group's strong electron-withdrawing nature would significantly influence the stability and reactivity of any adjacent radical species.

Cationic Processes: The hydroxyl group of this compound can be protonated or derivatized under acidic conditions to form a good leaving group (e.g., water or a sulfonate ester). Its departure would generate a carbocation alpha to the trifluoroacetyl group. The stability and subsequent reaction pathways of this cationic intermediate are of significant academic interest. Researchers could investigate potential rearrangement reactions, such as a 1,2-hydride or 1,2-alkyl shift, a process known as the α-ketol rearrangement. organicreactions.org The powerful electron-withdrawing effect of the CF3 group would destabilize an adjacent carbocation, making such rearrangements potentially facile and leading to novel molecular scaffolds. rsc.org

Elucidating Nucleophilic Addition Stereoselectivity

The stereochemistry of nucleophilic addition to carbonyl compounds is a fundamental area of study in organic chemistry. dalalinstitute.comsaskoer.ca this compound serves as an excellent model for elucidating the factors that control such stereoselectivity due to its prochiral ketone and existing stereocenter.

When a nucleophile attacks the carbonyl carbon, the hybridization of that carbon changes from sp2 to sp3, creating a new stereocenter. saskoer.ca The facial selectivity of this attack (i.e., from the Re or Si face of the carbonyl) is influenced by the steric and electronic properties of the adjacent substituents. In the case of this compound, the existing hydroxyl group and the methyl group at the adjacent stereocenter play a crucial role in directing the incoming nucleophile.

Research in this area often employs models like the Felkin-Anh or Cram chelation models to predict the major diastereomer formed.

Felkin-Anh Model: Predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent (the trifluoromethyl group) to minimize steric hindrance.

Cram Chelation Model: If the nucleophile is a Grignard reagent or another species that can chelate, the hydroxyl group and the carbonyl oxygen may coordinate to a metal ion, forming a rigid five-membered ring. This conformation would direct the nucleophile to attack from a specific face, often leading to high diastereoselectivity.

Studies on similar fluorinated β-hydroxy ketones demonstrate that the stereochemical outcome can be highly dependent on the nature of the nucleophile and the reaction conditions. For example, the reactivity of the nucleophile can have a significant impact on stereoselectivity; weaker nucleophiles sometimes lead to higher selectivity as the reaction is governed by stereoelectronic control rather than diffusion control. acs.orgnih.gov The enzymatic reduction of prochiral trifluoromethyl diketones has been shown to produce chiral fluorinated hydroxyketones with excellent enantioselectivity (>98% ee), highlighting the precise stereochemical control achievable in these systems. nih.gov

Research in Fluorine Chemistry Methodology Development

This compound and its derivatives are valuable building blocks in the development of new methodologies in fluorine chemistry. The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, binding affinity, and lipophilicity. rsc.org

This compound serves as a precursor for synthesizing more complex fluorinated molecules. For instance, the development of novel N-F fluorinating agents has been a significant area of research, providing milder and more selective alternatives to traditional methods. researchgate.netnih.gov While not directly a fluorinating agent, this compound can be used in reactions that showcase the utility of new reagents.

Furthermore, the trifluoroacetyl group is a key functional handle. Methodologies for the synthesis of trifluoromethyl ketones are an active area of research, with methods being developed that use various trifluoromethyl sources, including radical, nucleophilic, and electrophilic reagents. wikipedia.orgorganic-chemistry.org The reactivity of the trifluoroacetyl group in this compound can be exploited to construct novel heterocyclic systems or to introduce the trifluoromethyl motif into larger, more complex structures, contributing to the ever-expanding toolbox of the synthetic fluorine chemist. researchgate.netproquest.com

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The increasing emphasis on green chemistry is driving research towards more sustainable and atom-economical methods for synthesizing trifluoromethyl ketones. A significant area of development is the utilization of waste materials from industrial processes. For instance, a promising and straightforward method involves the use of fluoroform (HCF₃), a potent greenhouse gas and a byproduct of polytetrafluoroethylene manufacturing, as an economical feedstock for the trifluoromethyl group. beilstein-journals.orgnih.gov This process uses reagents like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) to convert readily available methyl esters into trifluoromethyl ketones with yields as high as 92%. beilstein-journals.org

Table 1: Synthesis of Trifluoromethyl Ketones (TFMKs) from Methyl Esters using Fluoroform (HCF₃)

Entry Substrate (Methyl Ester) Product (TFMK) Yield (%)
1 Methyl 2-naphthoate 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one 75
2 Methyl 4-chlorobenzoate 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one 83
3 Methyl 4-bromobenzoate 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one 82
4 Methyl 4-iodobenzoate 1-(4-Iodophenyl)-2,2,2-trifluoroethan-1-one 71
5 Methyl 4-(tert-butyl)benzoate 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one 78
6 Methyl 3,5-dimethylbenzoate 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one 65

Data sourced from research on nucleophilic trifluoromethylation of esters. beilstein-journals.org

Biocatalysis represents another key frontier for sustainable synthesis. chemrxiv.org The development of enzymatic platforms, such as those using engineered variants of cytochrome c, offers highly enantioselective routes to valuable fluorinated building blocks. nih.govnih.gov These biocatalytic systems can perform complex transformations, like carbene B-H bond insertion, to create chiral α-trifluoromethylated organoborons, which are versatile precursors for compounds like 1,1,1-Trifluoro-3-hydroxybutan-2-one. nih.govnih.govacs.org Research into SAM-dependent fluorinases is also paving the way for the rational design of enzymes with improved specificity for fluoride (B91410), offering an environmentally friendly alternative for organofluorine synthesis. chemrxiv.orgchemrxiv.orgrsc.org

Exploration of New Catalytic Systems for Stereoselective Transformations

Achieving precise control over stereochemistry is crucial for the application of chiral molecules in pharmaceuticals and materials science. Future research will undoubtedly focus on discovering novel catalytic systems that can deliver high enantioselectivity and diastereoselectivity in reactions involving trifluoromethyl ketones.

Organocatalysis has emerged as a powerful tool for these transformations. For example, bifunctional organocatalysts, such as thioureas and squaramides, have been successfully used in the diastereo- and enantioselective aldol (B89426) reaction of trifluoromethyl ketones to produce chiral tertiary alcohols with excellent diastereoselectivity and good enantioselectivity. acs.org Similarly, Takemoto-type thiourea (B124793) catalysts have been employed for the enantioselective cross-aldol reaction of aryl ketones with trifluoromethyl ketone hydrates. rsc.org

Table 2: Enantioselective Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones

Entry Trifluoromethyl Ketone Catalyst Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 2,2,2-Trifluoro-1-phenylethan-1-one Thiourea VI 55 >99:1 75
2 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one Thiourea VI 45 >99:1 77
3 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one Thiourea VI 47 >99:1 76
4 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one Thiourea VI 51 >99:1 70
5 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one Squaramide IX 52 >99:1 80

Data from a study on organocatalytic vinylogous aldol reactions. acs.org

Metal-based catalytic systems also continue to evolve. Copper(II)-bisoxazolidine catalysts have been shown to be highly effective in the asymmetric nitroaldol (Henry) reaction of trifluoromethyl ketones, affording a wide range of tertiary trifluoromethyl alcohols in high yields and enantiomeric excess. rsc.org Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions are being developed to provide chiral α-trifluoromethylated ketones, which can then be reduced to the corresponding β-trifluoromethyl alcohols with excellent stereocontrol. acs.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions, improve yields, and ensure safety, particularly when handling reactive fluorinated compounds, the adoption of advanced, real-time analytical techniques is essential. Process Analytical Technology (PAT) is becoming increasingly integrated into chemical synthesis, moving beyond traditional offline analysis. researchgate.net

In-situ monitoring using spectroscopic methods allows chemists to observe reactions as they happen. asahilab.co.jp For fluorine-containing compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. asahilab.co.jpacs.orgnih.gov The use of benchtop NMR spectrometers in continuous-flow setups enables real-time tracking of reactant consumption and product formation by monitoring characteristic signals, such as the doublet for fluoroform at approximately -79.5 ppm or the signals for trifluoromethyl carbinol products. researchgate.netasahilab.co.jp This approach has been successfully used to monitor nucleophilic trifluoromethylation reactions, ensuring the complete and safe consumption of gaseous reagents like fluoroform. asahilab.co.jpcam.ac.uk

In-line Fourier Transform Infrared (FT-IR) spectroscopy is another valuable technique that can be integrated into flow reactors. asahilab.co.jpcam.ac.uk By monitoring specific vibrational frequencies, researchers can track the concentration of reactants and products in real-time, allowing for precise control over stoichiometry and reaction time. asahilab.co.jpacs.org The combination of these in-situ spectroscopic methods provides a wealth of data that can be used to rapidly optimize reaction parameters, identify intermediates, and understand reaction mechanisms. asahilab.co.jpacs.orgnih.gov

Integration of Machine Learning and Data Science in Materials-Oriented Chemical Research

The convergence of machine learning (ML), data science, and chemistry is poised to revolutionize materials discovery. acs.org By leveraging large datasets from computational simulations and experiments, ML models can predict material properties, screen candidate molecules, and guide the design of new functional materials incorporating structures like this compound. acs.orgnih.govchemrxiv.org

A key application is the accelerated search for materials with specific properties. For example, ML has been used to find novel fluoride-ion conductors for battery applications. researchgate.net In one study, a random forest regression model was trained on data for 317 fluorides to predict ionic conductivity based on compositional properties. researchgate.net This data-driven approach can significantly narrow the search space for experimental validation. chemrxiv.orgresearchgate.net

Table 3: Top Descriptors for Predicting Fluoride-Ion Conductivity via Machine Learning

Rank Descriptor Description
1 Cation Polarizability The ability of the cation's electron cloud to be distorted by an electric field.
2 Mean Melting Point The average melting point of the constituent metal fluorides.
3 Mean M-F Binding Energy The average strength of the bond between the metal cation and the fluoride ion.

Descriptors identified by a random forest regression model as having the highest permutation importance. researchgate.net

These methodologies can be extended to predict a wide range of properties for materials containing trifluoromethyl groups, from electronic and thermodynamic characteristics to mechanical properties. nih.gov By combining physics-based simulations with chemistry-informed ML, researchers can overcome challenges associated with limited datasets and develop explainable models that can extrapolate into unexplored chemical spaces. arxiv.org

Deepening Mechanistic Understanding through Advanced Computational Studies

Advanced computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are indispensable for gaining a deep, molecular-level understanding of the reaction mechanisms involving trifluoromethyl ketones. These tools allow researchers to explore reaction pathways, calculate transition state energies, and rationalize the origins of selectivity that are often difficult to probe experimentally.

For instance, computational studies have been used to elucidate the stereoselectivity of organocatalyzed aldol reactions. acs.org By modeling the transition state, researchers can understand how the bifunctional catalyst activates and orients both the nucleophile and the trifluoromethyl ketone electrophile, leading to the observed stereochemical outcome. acs.org Similarly, DFT calculations have been instrumental in explaining the facial selectivity of fluorination reactions, often by analyzing steric and electronic interactions in the transition state. acs.org

Computational modeling is also crucial for developing new biocatalysts. Molecular dynamics (MD) simulations can reveal the critical roles of specific amino acid residues within an enzyme's active site, guiding protein engineering efforts to improve activity and selectivity. nih.govchemrxiv.org For example, simulations have helped explain how an engineered enzyme can accommodate a broad range of trifluorodiazo alkanes to produce chiral organoborons, providing key insights into the enzyme's conformational dynamics and the origins of its stereocontrol. nih.govacs.org

Expansion of the Compound's Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govrsc.org Expanding the role of this compound and related trifluoromethyl ketones in MCRs is a promising avenue for the rapid synthesis of complex, fluorinated molecules. frontiersin.org

A notable example is the development of a three-component oxidative trifluoromethylation of alkynes using photoredox catalysis. organic-chemistry.orgacs.orgnih.govresearchgate.net This reaction combines an alkyne, a CF₃ source (like Umemoto's reagent), and water in a single pot to directly generate α-trifluoromethyl ketones. organic-chemistry.orgresearchgate.net This method is highly versatile, tolerates a wide range of functional groups, and proceeds with high regioselectivity. organic-chemistry.orgacs.orgnih.gov

Furthermore, the products of such MCRs can serve as versatile intermediates for subsequent transformations. For instance, α-CF₃-substituted diketones synthesized via the photoredox method can be readily converted into trifluoromethylated heterocycles like isoxazoles and pyrazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgacs.orgnih.govresearchgate.net Future research will likely explore the use of trifluoromethyl ketones as substrates in other established MCRs, such as the Ugi or Passerini reactions, to unlock new pathways to diverse and structurally complex organofluorine compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1,1,1-trifluoro-3-hydroxybutan-2-one, and how should data be interpreted?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl and ketone functional groups. For 19F^{19}\text{F} NMR, expect a singlet near -75 ppm for the trifluoromethyl group. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 158 (C4_4H5_5F3_3O2_2) with fragmentation patterns indicating loss of -OH or -CO groups. Infrared spectroscopy (IR) will display a broad O-H stretch (~3200 cm1^{-1}) and a strong C=O stretch (~1700 cm1^{-1}). Cross-validate with X-ray crystallography if crystalline derivatives (e.g., oxime or hydrazone) are synthesized .

Q. How can this compound be synthesized, and what purification methods are optimal?

  • Methodological Answer : A plausible route involves a cross-aldol condensation between trifluoroacetone and formaldehyde under basic conditions (e.g., NaOH). Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3). Purify via fractional distillation (bp ~120°C) or recrystallization using a mixed solvent system (e.g., ethanol/water). Ensure purity >95% by gas chromatography (GC) or HPLC, referencing retention times against standards .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enantioselectivity during asymmetric reduction of this compound?

  • Methodological Answer : If conflicting enantiomeric excess (ee) values are reported, systematically vary catalysts (e.g., chiral Ru or Ir complexes), solvents (polar aprotic vs. nonpolar), and reducing agents (NaBH4_4 vs. LiAlH4_4). Use chiral stationary phase HPLC or circular dichroism (CD) to quantify ee. Perform kinetic studies to identify rate-limiting steps and side reactions (e.g., keto-enol tautomerization). Cross-reference computational models (DFT) to predict transition states and rationalize stereochemical outcomes .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–80°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for ketone absorption) and quantify byproducts (e.g., trifluoroacetic acid) via ion chromatography. Compare activation energy (Ea_a) using Arrhenius plots. The electron-withdrawing trifluoromethyl group likely enhances keto-form stability but increases susceptibility to hydrolysis under acidic conditions. Surface interactions (e.g., adsorption on glassware) may also affect stability; use silanized vials to minimize this .

Q. What advanced techniques are suitable for studying the compound’s role as a fluorinated building block in multicomponent reactions?

  • Methodological Answer : Employ in situ FTIR or Raman spectroscopy to track intermediates in reactions like the Biginelli or Ugi reaction. For mechanistic insights, use isotopic labeling (e.g., 18O^{18}\text{O} in the ketone) and analyze products via high-resolution mass spectrometry (HRMS). Pair with density functional theory (DFT) calculations to map energy profiles and identify rate-determining steps. For crystallographic confirmation of adducts, use SHELXL for refinement, ensuring R-factor convergence below 5% .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in kinetic data for this compound’s oxidation reactions?

  • Methodological Answer : If rate constants (k) vary across studies, verify experimental conditions (e.g., oxygen partial pressure, catalyst loading). Use multivariate regression to isolate confounding variables (e.g., trace metal impurities). Replicate experiments with controlled atmospheres (e.g., inert vs. O2_2-rich). Apply Eyring or Hammett plots to correlate substituent effects with reactivity. Publish raw datasets with error margins to enable meta-analyses .

Q. What statistical approaches are recommended for comparing the compound’s bioactivity across in vitro assays?

  • Methodological Answer : Normalize bioactivity data (e.g., IC50_{50}) to internal controls and apply ANOVA with post-hoc Tukey tests to assess significance. Use principal component analysis (PCA) to cluster activity profiles across assays. Validate reproducibility via intraclass correlation coefficients (ICC). For dose-response curves, fit data to Hill equations and report 95% confidence intervals. Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Key Data

Property Value Method Reference
Molecular Weight158.08 g/molHRMS
19F^{19}\text{F} NMR Shift-75.2 ppm (singlet)Bruker Avance 500 MHz
Boiling Point~120°CFractional Distillation
pKa (OH group)~12.3Potentiometric Titration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.